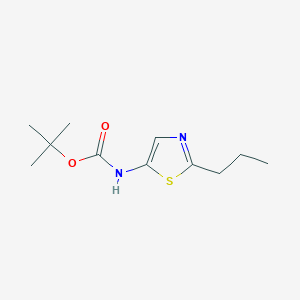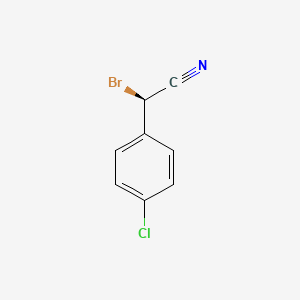
(R)-2-Bromo-2-(4-chlorophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Bromo-2-(4-chlorophenyl)acetonitrile is an organic compound that features a bromine atom, a chlorine-substituted phenyl ring, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-2-(4-chlorophenyl)acetonitrile typically involves the bromination of 2-(4-chlorophenyl)acetonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of ®-2-Bromo-2-(4-chlorophenyl)acetonitrile may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Bromo-2-(4-chlorophenyl)acetonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-2-Bromo-2-(4-chlorophenyl)acetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the development of drugs targeting specific enzymes or receptors.
Industry
The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of ®-2-Bromo-2-(4-chlorophenyl)acetonitrile depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the nitrile group can form hydrogen bonds with enzymes or receptors, while the bromine and chlorine atoms can participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2-phenylacetonitrile: Lacks the chlorine substitution on the phenyl ring.
2-Chloro-2-(4-bromophenyl)acetonitrile: Has the positions of bromine and chlorine atoms reversed.
2-(4-Chlorophenyl)acetonitrile: Lacks the bromine atom.
Uniqueness
®-2-Bromo-2-(4-chlorophenyl)acetonitrile is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its utility in various synthetic and medicinal applications compared to its non-halogenated or singly halogenated counterparts.
Eigenschaften
Molekularformel |
C8H5BrClN |
|---|---|
Molekulargewicht |
230.49 g/mol |
IUPAC-Name |
(2R)-2-bromo-2-(4-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H5BrClN/c9-8(5-11)6-1-3-7(10)4-2-6/h1-4,8H/t8-/m0/s1 |
InChI-Schlüssel |
AKYZXEVLLDNHDZ-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H](C#N)Br)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(C#N)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
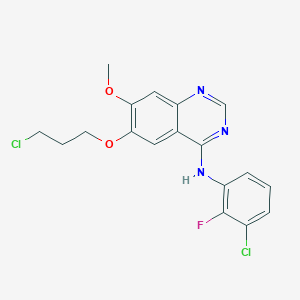
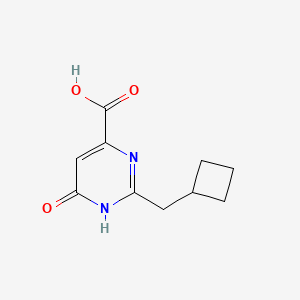
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
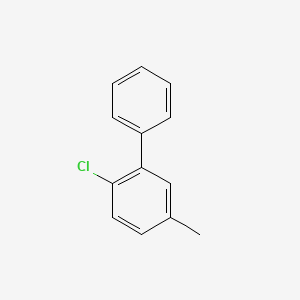
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)

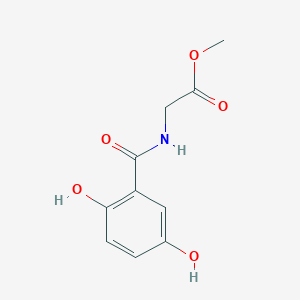

![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
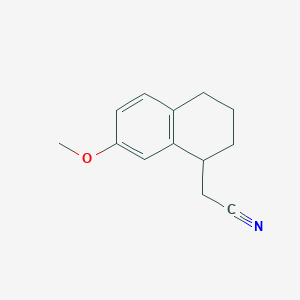
![(1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one](/img/structure/B13146276.png)
![6'-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B13146284.png)
